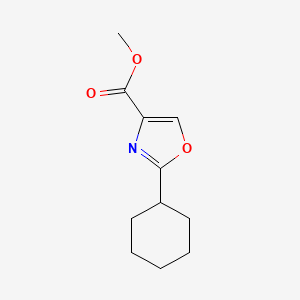

2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

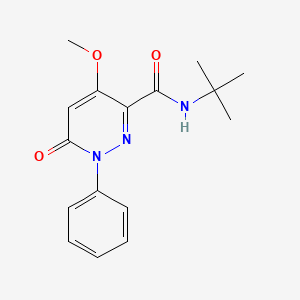

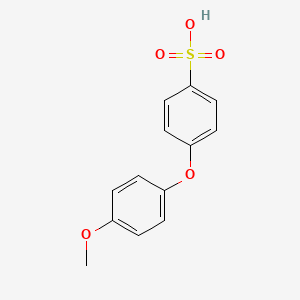

The compound “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” is a derivative of oxazole . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring .

Synthesis Analysis

The synthesis of oxazoline derivatives, which include “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester”, has been a subject of numerous studies . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” includes a five-membered oxazole ring attached to a cyclohexyl group and a carboxylic acid methyl ester group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

Oxazoles, including “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester”, can undergo various chemical reactions. For instance, the oxazole ring can be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” can be inferred from its structure. It is likely to be a solid at room temperature . The presence of the oxazole ring, cyclohexyl group, and carboxylic acid methyl ester group can influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- 2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester serves as a precursor in the synthesis of various functional derivatives. It has been utilized in introducing highly basic aliphatic amines into the oxazole structure, showcasing its versatility in chemical transformations (Prokopenko et al., 2010).

Photophysical Properties and Applications

- The compound's derivatives exhibit high fluorescence quantum yields and moderate solvent sensitivity. This characteristic makes them valuable as fluorescent probes in scientific research. Specific oxazole derivatives have been integrated into model peptides, retaining good fluorescence levels and solvent sensitivity, demonstrating their potential in bioimaging and molecular tracking applications (Ferreira et al., 2010).

Applications in Prodrug Development

- New coumarin fused oxazoles, related to 2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester, have been explored as photosensitive units for carboxylic acid groups in prodrug development. Their ability to release active pharmaceutical ingredients upon photolysis indicates their potential in creating targeted and controlled drug delivery systems (Soares et al., 2017).

Catalysis and Organic Synthesis

- In the realm of organic synthesis, the compound plays a role in facilitating various catalytic processes. For instance, it participates in intramolecular cyclization reactions catalyzed by copper, leading to the creation of novel and complex organic structures. This showcases its importance in the synthesis of potentially bioactive molecules or materials with unique properties (Kumar et al., 2012).

Novel Synthetic Routes and Derivative Synthesis

- Research has also focused on innovative synthetic routes involving this compound, leading to the creation of various derivatives. These efforts not only expand the chemical space but also provide new entities for further pharmacological or material science exploration (Bacchi et al., 2005).

Safety and Hazards

Zukünftige Richtungen

The future research directions for “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” and other oxazole derivatives could involve exploring their potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more . Further studies could also focus on developing more efficient synthetic methods and understanding their mechanisms of action .

Eigenschaften

IUPAC Name |

methyl 2-cyclohexyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFFPIBFBBGNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2365684.png)

![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2365693.png)

![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)

![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)

![3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2365705.png)